2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
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Overview
Description
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C10H14N3.2HCl. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride typically involves the reaction of 8-methylimidazo[1,2-a]pyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazo[1,2-a]pyridine derivatives, which can have different functional groups depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetonitrile: Similar in structure but with a nitrile group instead of an ethanamine group.
2-Methylimidazo[1,2-a]pyridine: A simpler derivative with a methyl group at the 2-position.
Uniqueness
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride is unique due to its specific ethanamine group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-8-3-2-6-13-7-9(4-5-11)12-10(8)13;;/h2-3,6-7H,4-5,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIWKEXXOHQWHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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